2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride
Description
Chemical Identity and Registration Parameters
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride possesses well-defined chemical registration parameters that establish its unique identity within chemical databases and regulatory frameworks. The compound is registered under the Chemical Abstracts Service number 1220019-78-2, providing a standardized identifier for tracking and referencing purposes across scientific literature and commercial applications.
The molecular formula C14H22ClNO2 defines the precise atomic composition, indicating the presence of fourteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 271.78 grams per mole, which is consistent across multiple chemical databases and supplier specifications. The compound's structural representation through the Simplified Molecular-Input Line-Entry System notation is documented as CCCC1=CC=C(OC2CNCC2)C(OC)=C1.[H]Cl, providing a standardized method for computational chemistry applications and database searches.
Additional registration parameters include the MDL number MFCD13561197, which serves as another unique identifier within chemical information systems. These comprehensive registration parameters ensure accurate identification and prevent confusion with structurally similar compounds, facilitating precise communication within the scientific community and regulatory compliance across international jurisdictions.
| Parameter | Value | Source Database |
|---|---|---|
| CAS Number | 1220019-78-2 | Multiple chemical databases |
| Molecular Formula | C14H22ClNO2 | Standardized chemical notation |
| Molecular Weight | 271.78 g/mol | Calculated from atomic masses |
| MDL Number | MFCD13561197 | Chemical registry system |
| SMILES Notation | CCCC1=CC=C(OC2CNCC2)C(OC)=C1.[H]Cl | Structural representation |
Nomenclature and Classification
The nomenclature of this compound reflects its complex molecular architecture through systematic chemical naming conventions. The primary systematic name identifies the compound as 3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride, which describes the substitution pattern on both the phenyl and pyrrolidine components. Alternative nomenclature includes this compound, emphasizing the ether linkage between the aromatic and heterocyclic portions of the molecule.
The compound's classification places it within the broader category of organoheterocyclic compounds, specifically as a pyrrolidine derivative. Pyrrolidines constitute a significant class of five-membered nitrogen-containing heterocycles that are characterized by one nitrogen atom and four carbon atoms within the ring structure. This classification is particularly relevant for understanding the compound's chemical behavior and potential biological activities, as pyrrolidine derivatives are well-known for their pharmacological significance across numerous therapeutic areas.
Within the more specific classification framework, the compound belongs to the aryl ether subclass due to the ether functional group linking the aromatic phenyl system to the pyrrolidine ring. The presence of the methoxy substituent at the 2-position and the propyl group at the 4-position of the phenyl ring further refines its classification within substituted phenyl ethers. The hydrochloride salt form indicates the compound's preparation as a crystalline solid with enhanced stability and solubility characteristics compared to the free base form.
The structural complexity of this compound necessitates careful attention to stereochemical considerations, although specific stereochemical descriptors are not prominently featured in the available literature. The pyrrolidine ring system can potentially exhibit conformational flexibility, and the ether linkage provides rotational freedom that may influence the compound's three-dimensional structure and subsequent biological interactions.
Historical Context in Medicinal Chemistry
The historical development of this compound emerges from the broader context of pyrrolidine derivative research in medicinal chemistry. Pyrrolidine-based compounds have maintained a prominent position in pharmaceutical research due to their presence in numerous natural alkaloids and their demonstrated biological activities across diverse therapeutic areas. The systematic exploration of pyrrolidine derivatives gained momentum in the mid-20th century as researchers recognized the potential for structural modifications to yield compounds with enhanced pharmacological properties.
The specific structural motif represented by this compound reflects the evolution of medicinal chemistry strategies toward the development of compounds targeting neurological disorders. Historical precedents for similar pyrrolidine ether compounds can be traced to early investigations into acetylcholine receptor modulators and neurotransmitter system interactions. The incorporation of methoxy and propyl substituents on the phenyl ring represents a systematic approach to structure-activity relationship studies aimed at optimizing biological activity while maintaining acceptable pharmacokinetic properties.
The compound's emergence in contemporary research reflects advances in synthetic methodology that enable the efficient preparation of complex ether linkages between aromatic and heterocyclic systems. Modern synthetic approaches have evolved from earlier methodologies that often required harsh reaction conditions or resulted in low yields. The development of milder reaction conditions and improved synthetic strategies has facilitated the exploration of this compound class for pharmaceutical applications.
Research into compounds sharing structural similarities with this compound has been documented in patent literature, indicating industrial interest in their potential therapeutic applications. The synthesis and characterization of related pyrrolidine compounds have been described in various pharmaceutical research contexts, demonstrating the continued relevance of this structural class in drug discovery efforts.
Significance in Pharmacological Research
The significance of this compound in pharmacological research stems from its potential therapeutic applications and its utility as a research tool for understanding neurological processes. The compound has been identified as a candidate for research into treatments targeting neurological disorders, reflecting the broader pharmaceutical industry interest in developing novel therapeutic agents for central nervous system conditions.
The structural features of this compound contribute to its pharmacological significance through multiple mechanisms. The pyrrolidine ring system provides a conformationally constrained scaffold that can interact with biological targets in a predictable manner, while the ether linkage allows for appropriate spatial positioning of the aromatic substituents. The methoxy group at the 2-position and the propyl substituent at the 4-position of the phenyl ring are positioned to potentially interact with specific receptor binding sites or enzyme active sites.
Research applications of this compound extend beyond direct therapeutic development to include its use as a chemical probe for studying biological systems. The compound's structural properties make it suitable for investigating neurotransmitter pathways, particularly those involving acetylcholine or dopamine signaling systems. This research utility contributes to the broader understanding of neurochemical processes and may inform the development of additional therapeutic agents.
The compound's significance is further enhanced by its potential as a building block for the synthesis of more complex pharmaceutical agents. The modular nature of its structure allows for systematic modifications that can be used to explore structure-activity relationships and optimize biological activity profiles. This synthetic versatility makes it a valuable intermediate in medicinal chemistry research programs focused on neurological disorders.
Contemporary pharmacological research involving pyrrolidine derivatives has demonstrated the importance of this structural class across multiple therapeutic areas, including treatment of cognitive disorders, mood disorders, and neurodegenerative diseases. The specific substitution pattern present in this compound positions it as a potentially valuable addition to this therapeutic arsenal, warranting continued investigation and development efforts.
Properties
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJCRZXHRLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-78-2 | |
| Record name | Pyrrolidine, 3-(2-methoxy-4-propylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride involves several steps. One common method includes the reaction of 2-methoxy-4-propylphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities, enabling comparative analysis:
Key Observations:
- Substituent Effects: The target compound’s methoxy and propyl groups are electron-donating, which may enhance solubility in non-polar environments compared to electron-withdrawing groups (e.g., -Cl, -F in ).
- Pyrrolidine vs.
- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving water solubility and bioavailability.
Solubility:
Biological Activity
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22ClNO
- Molecular Weight : 271.78 g/mol
- Structure : The compound features a methoxy-substituted phenyl ring with a propyl group and a pyrrolidine ether moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may bind to neurotransmitter receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Enzymes : The compound's interactions with specific enzymes can lead to alterations in metabolic processes, contributing to its pharmacological effects.
Summary of Activities
The following table summarizes the reported biological activities of this compound based on available studies:
| Activity | Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Antidepressant | Mood enhancement observed in preclinical studies | |
| Neuroprotective | Reduction of neuronal apoptosis in vitro | |
| Anti-inflammatory | Decreased cytokine production in vitro |
Case Studies and Research Findings
- Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties, suggesting potential use in pain management therapies. The mechanism appears to involve modulation of pain pathways through receptor interaction.
- Antidepressant Properties : Preclinical studies indicated mood-enhancing effects, possibly linked to serotonin receptor modulation. This suggests that the compound may have therapeutic potential for mood disorders.
- Neuroprotective Effects : Research has shown that this compound can reduce neuronal apoptosis in vitro, indicating possible applications in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been observed to decrease cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.
Structural Variations and Biological Implications
The biological activity of related compounds varies significantly based on structural modifications. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether HCl | Methyl group instead of propyl on the phenyl ring | Different pharmacological profile |
| 2-Methoxy-4-vinylphenol | Vinyl group instead of propyl | Known for anticancer properties |
These variations suggest that further research into the structure-activity relationship (SAR) could yield insights into optimizing therapeutic applications.
Q & A
Q. What are the critical safety considerations for handling 2-methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride in laboratory settings?
Answer: Researchers must prioritize personal protective equipment (PPE), including NIOSH-approved eye protection and nitrile gloves, to avoid skin/eye contact. Inhalation risks require well-ventilated workspaces or fume hoods. Storage should follow protocols for hygroscopic compounds: dry environments (2–8°C) in airtight containers to prevent moisture absorption and degradation. Emergency measures include immediate decontamination with water for skin/eye exposure and medical observation for delayed symptoms .
Q. What are the standard synthetic routes for preparing this compound, and what factors influence yield and purity?
Answer: Synthesis typically involves multi-step nucleophilic substitution and etherification. For example:
Formation of the pyrrolidinyl ether via reaction of 3-pyrrolidinol with a halogenated aromatic intermediate.
Hydrochloride salt formation using HCl gas in anhydrous diethyl ether.
Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Excess heat may degrade intermediates.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric balancing of reactive groups (e.g., hydroxyl vs. halide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from variability in experimental models or impurity profiles. Methodological strategies include:
- Batch validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity >98%.
- Pharmacological controls : Compare activity across standardized in vitro (e.g., HEK293 cells expressing neurotransmitter receptors) and in vivo models (e.g., rodent behavioral assays).
- Structural analogs : Test compounds with modifications (e.g., methoxy vs. ethoxy groups) to isolate structure-activity relationships (SAR). Cross-referencing with databases like PubChem can identify confounding structural motifs .
Q. What experimental designs are recommended to elucidate the compound’s interaction with neurotransmitter systems?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]serotonin or [³H]dopamine) in competitive binding studies with synaptic membrane preparations.
- Functional assays : Measure cAMP modulation in CHO cells expressing GPCRs (e.g., 5-HT1A or μ-opioid receptors).
- In vivo microdialysis : Quantify extracellular neurotransmitter levels (e.g., dopamine in striatum) post-administration in rodents.
- Knockout models : Compare wild-type vs. receptor-deficient animals to confirm target specificity .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental outcomes in pharmacokinetic studies?
Answer: The hydrochloride salt improves aqueous solubility (~15 mg/mL in PBS at pH 7.4), but logP (~2.8) indicates moderate lipophilicity, affecting blood-brain barrier penetration. Methodological adjustments:
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) for in vivo dosing.
- Analytical methods : LC-MS/MS with deuterated internal standards ensures accurate plasma/tissue concentration measurements.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Mechanistic and Structural Analysis
Q. What spectroscopic and computational methods are optimal for characterizing this compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine ring conformation.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 310.18).
- X-ray crystallography : Resolve hydrochloride salt packing and hydrogen-bonding networks.
- DFT calculations : Simulate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
Q. How can researchers assess the compound’s stability under varying environmental conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
- Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm.
- Environmental surface interactions : Use XPS or ToF-SIMS to study adsorption on glass vs. polymer labware, which may alter bioavailability .
Data Interpretation and Reproducibility
Q. What statistical approaches mitigate variability in dose-response studies?
Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Power analysis : Predefine sample sizes (α=0.05, power=0.8) to detect effect sizes >20%.
- Batch normalization : Include internal controls (e.g., reference agonists) across experimental replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
